molecular formula C13H18N2O B1469344 5-Morpholin-4-yl-indan-1-ylamine CAS No. 870845-66-2

5-Morpholin-4-yl-indan-1-ylamine

Cat. No.: B1469344
CAS No.: 870845-66-2
M. Wt: 218.29 g/mol
InChI Key: YTFSGJFHTPMENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholin-4-yl-indan-1-ylamine (CAS 870845-66-2) is a high-purity chemical compound with a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol. Its structure is a hybrid of two privileged scaffolds in medicinal chemistry: the indane ring system and the morpholine heterocycle. The rigid, bicyclic indane core provides a defined three-dimensional shape that allows for precise orientation of functional groups when interacting with biological targets. The morpholine ring, a feature present in numerous marketed drugs, is known to impart favorable physicochemical properties, often enhancing aqueous solubility and metabolic stability. This combination makes the compound a valuable scaffold for exploring novel chemical space and potentially synergistic bioactivities in drug discovery and chemical biology research. The primary amine at the 1-position of the indane ring serves as a versatile handle for further synthetic modification, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. Researchers are investigating such hybrid structures for a wide spectrum of potential pharmacological activities, including as anticancer and anti-inflammatory agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-yl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13-4-1-10-9-11(2-3-12(10)13)15-5-7-16-8-6-15/h2-3,9,13H,1,4-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFSGJFHTPMENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Morpholin-4-yl-indan-1-ylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Morpholin-4-yl-indan-1-ylamine Chemical Structure and Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Privileged Scaffold for Kinase and GPCR Ligand Design[1]

Executive Summary & Structural Identity

5-Morpholin-4-yl-indan-1-ylamine (also referred to as 5-morpholino-2,3-dihydro-1H-inden-1-amine) is a bicyclic, bidentate pharmacophore often utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators.[1] It combines a conformationally restricted aminoindane core—known for high-affinity binding in hydrophobic pockets—with a morpholine moiety that improves aqueous solubility and acts as a hydrogen bond acceptor.[1]

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this high-value intermediate.[1]

Chemical Identity Table[1]
PropertyData
IUPAC Name 5-(4-Morpholinyl)-2,3-dihydro-1H-inden-1-amine
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Key Intermediate CAS 760995-19-5 (Refers to the ketone precursor: 5-morpholinoindan-1-one)
Chirality Contains one stereocenter at C1.[1][2] Active pharmaceutical ingredients (APIs) usually require the pure (R)- or (S)-enantiomer.
Physical State Viscous oil or low-melting solid (free base); often stored as HCl or fumarate salt.

Physicochemical Profile & Pharmacophore Analysis

Expert Insight: The utility of this scaffold lies in its ability to simultaneously engage the "hinge region" of kinases (via the morpholine oxygen) and the "ribose binding pocket" (via the amine linker).

Calculated Properties (in silico)
  • Lipophilicity (cLogP): ~1.2 – 1.6 (Moderate lipophilicity balanced by the ether oxygen).

  • Basicity (pKa):

    • N1 (Primary Amine): ~9.8 (Protonated at physiological pH).

    • N4 (Morpholine): ~8.4 (Partially protonated at physiological pH).

  • Topological Polar Surface Area (TPSA): ~38 Ų (High membrane permeability).

Structural Logic Diagram (DOT)

The following diagram illustrates the functional role of each structural component in a binding context.

Pharmacophore Morpholine Morpholine Ring (Solubility / H-Bond Acceptor) Indane Indane Core (Rigid Hydrophobic Scaffold) Morpholine->Indane Attached at C5 Target Biological Target (Kinase Hinge / GPCR) Morpholine->Target H-Bond Interaction Amine C1-Amine (Linker / H-Bond Donor) Indane->Amine Attached at C1 Amine->Target Covalent/Amide Linkage

Caption: Functional decomposition of the 5-morpholino-aminoindane scaffold highlighting binding vectors.

Synthetic Methodology

Expertise & Experience: Direct nitration of indane followed by reduction yields a mixture of isomers. The most robust industrial route proceeds via the 5-bromo-1-indanone precursor.[1] This allows for the installation of the morpholine ring before the sensitive amine generation, preventing side reactions.

Validated Synthesis Route

The synthesis is a two-stage process: Buchwald-Hartwig Coupling followed by Reductive Amination .[1]

Step 1: Synthesis of 5-Morpholinoindan-1-one (CAS 760995-19-5) [1]
  • Reagents: 5-Bromo-1-indanone, Morpholine, Pd₂(dba)₃ (Catalyst), BINAP or Xantphos (Ligand), Cs₂CO₃ (Base).[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

  • Conditions: 100°C, inert atmosphere (Ar/N₂).

  • Protocol Note: Monitoring by HPLC is critical. The reaction is complete when the aryl bromide peak disappears. The product (ketone) is a stable solid.

Step 2: Reductive Amination to 5-Morpholin-4-yl-indan-1-ylamine

This step converts the ketone to the amine.[1]

  • Method A (Direct): Ammonium acetate (NH₄OAc) + NaCNBH₃ in Methanol.

  • Method B ( via Oxime - Higher Purity):

    • React ketone with Hydroxylamine HCl / NaOAc → Oxime intermediate .

    • Hydrogenation of Oxime (H₂, Pd/C or Raney Ni) in MeOH/NH₃.

Detailed Protocol (Method A - Bench Scale)
  • Dissolution: Dissolve 1.0 eq of 5-morpholinoindan-1-one in dry Methanol (0.5 M concentration).

  • Imine Formation: Add 10.0 eq of Ammonium Acetate. Stir at room temperature for 1 hour. Critical: Ensure molecular sieves (3Å) are present to remove water and drive equilibrium.

  • Reduction: Cool to 0°C. Slowly add 1.5 eq of Sodium Cyanoborohydride (NaCNBH₃).

  • Workup: After 16 hours, quench with 1N NaOH. Extract with DCM. The morpholine ring makes the product amphiphilic; avoid acidic washes which will extract the product into the aqueous phase.

Synthesis Workflow Diagram (DOT)

Synthesis Start 5-Bromo-1-indanone Step1 Pd-Catalyzed Amination (Morpholine, Pd2(dba)3, Base) Start->Step1 Intermediate 5-Morpholinoindan-1-one (CAS 760995-19-5) Step1->Intermediate Step2 Reductive Amination (NH4OAc, NaCNBH3) Intermediate->Step2 Product 5-Morpholin-4-yl-indan-1-ylamine (Racemic) Step2->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional

Caption: Step-wise synthetic pathway from commercial starting materials to the target amine.

Analytical Characterization & Quality Control

To ensure the integrity of the scaffold for biological testing, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, Acetonitrile/Water + 0.1% TFA)> 95% (Area under curve)
Identity ¹H-NMR (DMSO-d₆)Diagnostic peaks: Indane CH₂ multiplet (~2.0-3.0 ppm), Morpholine CH₂ (3.0 & 3.7 ppm).[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ = 219.15 ± 0.5
Residual Metal ICP-MSPd < 10 ppm (Critical if used for biological assays)

Handling, Stability & Safety

  • Oxidation Sensitivity: Primary amines on benzylic carbons (C1 position) are susceptible to oxidation to imines or ketones upon prolonged air exposure.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Salt Formation: Converting the free base to the Dihydrochloride (2HCl) or Fumarate salt significantly improves shelf-life and handling properties.

  • Toxicity: Like many morpholine derivatives, treat as a potential irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Synthesis of Aminoindanes: ChemicalBook. "5-Morpholinoindan-1-one Properties and Suppliers."[1] Accessed February 2026.[3]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

  • Morpholine Pharmacophore: National Institutes of Health (PubChem). "Morpholine Compound Summary."

  • Indanone Scaffolds in Drug Design: Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." 2017.

Sources

5-Morpholin-4-yl-indan-1-ylamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Morpholin-4-yl-indan-1-ylamine , a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors.

Executive Summary

5-Morpholin-4-yl-indan-1-ylamine (also known as 5-morpholino-2,3-dihydro-1H-inden-1-amine ) is a high-value bicyclic scaffold used primarily in medicinal chemistry. It serves as a pharmacophore building block for Type I and Type II kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. Its structure combines the conformational rigidity of the indane core with the solubility-enhancing properties of the morpholine ring, making it an ideal "warhead" carrier or hinge-binding motif.

This guide details the chemical identity, synthesis protocols, and application of this compound, with a specific focus on the (R)-enantiomer (CAS 1213666-73-9), which is the biologically active form in many pharmaceutical contexts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers
ParameterDetails
Common Name 5-Morpholin-4-yl-indan-1-ylamine
IUPAC Name 5-(4-Morpholinyl)-2,3-dihydro-1H-inden-1-amine
CAS Number (R-isomer) 1213666-73-9
CAS Number (Ketone Precursor) 760995-19-5 (5-Morpholinoindan-1-one)
Synonyms 1-Amino-5-morpholinoindane; 5-(Morpholin-4-yl)-1-indanamine
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES (Racemic) C1CN(CCO1)C2=CC3=C(C=C2)C(CC3)N
SMILES (R-isomer) C1CN(CCO1)C2=CC3=C(C=C2)N
Structural Analysis

The molecule consists of three distinct functional domains:

  • Indane Core: Provides a rigid hydrophobic scaffold that fits into narrow hydrophobic pockets within kinase domains.

  • Primary Amine (C1 position): A critical attachment point for amide coupling reactions (e.g., linking to a heterocycle like pyrimidine or triazine). In the (R)-configuration, this amine often directs the vector of the inhibitor towards the solvent front or specific ribose-binding residues.

  • Morpholine Ring (C5 position): Acts as a solvent-exposed solubilizing group. In many kinase inhibitors (e.g., PI3K

    
     inhibitors), this oxygen atom participates in hydrogen bonding with the hinge region or water networks.
    

Synthesis & Manufacturing

The synthesis of 5-Morpholin-4-yl-indan-1-ylamine typically proceeds via a convergent route starting from 5-bromoindan-1-one . The critical step is the introduction of the morpholine ring followed by the stereoselective formation of the amine.

Reaction Scheme Diagram

SynthesisPath Start 5-Bromoindan-1-one (CAS 34598-49-7) Step1 Buchwald-Hartwig Amination Start->Step1 + Morpholine Pd2(dba)3, BINAP NaOtBu, Toluene Intermediate 5-Morpholinoindan-1-one (CAS 760995-19-5) Step1->Intermediate Step2 Asymmetric Reductive Amination Intermediate->Step2 + NH4OAc Chiral Catalyst (Ru/Ir) or Ellman's Sulfinamide Product (R)-5-Morpholin-4-yl- indan-1-ylamine (CAS 1213666-73-9) Step2->Product

Figure 1: Synthetic pathway from commercially available 5-bromoindan-1-one to the target chiral amine.

Detailed Protocol (Laboratory Scale)
Step 1: Synthesis of 5-Morpholinoindan-1-one

Objective: Replace the bromine atom with a morpholine moiety via Palladium-catalyzed C-N coupling.

  • Reagents: 5-Bromoindan-1-one (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.06 eq), Sodium tert-butoxide (1.4 eq).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried flask with the bromide, base, and catalyst precursors under Argon.

    • Add solvent and morpholine.

    • Heat to 100°C for 12–16 hours.

    • Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Yield: Typically 75–85%.

Step 2: Stereoselective Formation of (R)-Amine

Objective: Convert the ketone to a chiral primary amine. Method A: Ellman’s Sulfinamide Approach (High Enantiopurity)

  • Imine Formation: React 5-morpholinoindan-1-one with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at 70°C.

  • Reduction: Cool to -48°C and add NaBH₄ (or L-Selectride for higher selectivity). This yields the sulfinamide intermediate.

  • Hydrolysis: Treat with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group.

  • Isolation: Basify with NaOH and extract with DCM. Recrystallize as the HCl salt if necessary.

Applications in Drug Discovery

This scaffold is a "privileged structure" in oncology research. It is frequently utilized to improve the pharmacokinetic (PK) profile of inhibitors targeting the PI3K-AKT-mTOR pathway.

Mechanism of Action Utility[13][14]
  • Hinge Binding: The morpholine oxygen often accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Selectivity Filter: The indane ring restricts the rotation of the amine, locking the inhibitor into a bioactive conformation that fits specific isoforms (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
Structural Relationship to Known Inhibitors

While distinct, this building block shares significant homology with the cores of:

  • AZD8186: A PI3K

    
    /
    
    
    
    inhibitor (uses a related chromen-one core but similar morpholine positioning).
  • GSK2636771: A PI3K

    
     inhibitor (uses a benzimidazole core with a morpholine tail).
    
Taxonomy of Kinase Scaffolds

Taxonomy Root Kinase Inhibitor Scaffolds Class1 Bicyclic Aromatics Root->Class1 Class2 Indane-Based Class1->Class2 Target 5-Morpholinoindan-1-amine Class2->Target App1 PI3K Inhibitors (Isoform Selective) Target->App1 Intermediate for App2 mTOR Inhibitors Target->App2

Figure 2: Classification of the compound within kinase inhibitor medicinal chemistry.

Analytical Characterization

To validate the synthesis of (R)-5-Morpholin-4-yl-indan-1-ylamine , the following analytical criteria must be met:

TechniqueExpected Signal / Result
¹H NMR (DMSO-d₆) Indane CH/CH₂ signals: Multiplets at

1.8–2.9 ppm.Morpholine CH₂: Distinct triplets at

3.0 and 3.7 ppm.Amine CH: Triplet/Multiplet at

4.2 ppm (chiral center).
LC-MS (ESI+) [M+H]⁺ peak at 219.15 m/z .
Chiral HPLC >98% ee (Enantiomeric Excess) required for biological assays.
Appearance Off-white to pale yellow solid (free base); White solid (HCl salt).

Handling & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • Chemical Identity & Synonyms: PubChem Compound Summary for Morpholine Derivatives. National Library of Medicine. Link

  • Synthesis of Indanone Precursors: "Synthesis of 5-Bromo-1-indanone derivatives." Beilstein Journal of Organic Chemistry, 2013. Link

  • PI3K Inhibitor Scaffolds: "Discovery of PI3Kbeta Inhibitors for Oncology." Journal of Medicinal Chemistry. (Contextual reference for morpholine-indane utility).
  • CAS Verification: Chemical Abstracts Service (CAS) Registry for 1213666-73-9. Link

Sources

Sourcing and Synthesis of 5-Morpholin-4-yl-indan-1-ylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 5-Morpholin-4-yl-indan-1-ylamine

The morpholine moiety is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into the indan scaffold, a framework present in various biologically active compounds, suggests that 5-Morpholin-4-yl-indan-1-ylamine holds significant potential for investigation in various therapeutic areas. The morpholine ring can act as a pharmacophore, interacting with biological targets, or as a functional group that modulates the pharmacokinetic profile of a parent molecule.[2][3]

Chemical Structure:

Sourcing Strategy: Precursor Availability and Custom Synthesis

Direct searches for 5-Morpholin-4-yl-indan-1-ylamine from major chemical suppliers do not yield commercial sources for this specific amine. However, the corresponding ketone, 5-Morpholin-4-yl-indan-1-one , is available from various vendors. This indicates that the most common route to obtaining the target amine is through chemical synthesis.

Commercially Available Precursor: 5-Morpholin-4-yl-indan-1-one

The availability of this key starting material is the foundation of the proposed synthetic strategy. Researchers can procure this compound from a number of fine chemical suppliers.

Custom Synthesis Services

For laboratories not equipped for organic synthesis or for those requiring larger, certified batches, outsourcing the synthesis is a viable option. Several companies specialize in custom chemical synthesis, offering services from route scouting to GMP-compliant production.

Table 1: Selected Custom Chemical Synthesis Providers

CompanyServices OfferedGeographic Regions Served
EnamineCustom synthesis from mg to kg scale, focused libraries, building blocks.Global
Otava ChemicalsCustom synthesis of organic molecules, fluorescent dyes, compound libraries.Global
Richman Chemical Inc.Custom synthesis, toll manufacturing, raw material sourcing.Primarily USA
MacsChemCustom synthesis of organic and inorganic compounds from mg to tons.Global, with facilities in India
Custom Synthesis, LLCSpecialty chemical manufacturing, toll arrangements.Primarily USA

Synthetic Protocol: Reductive Amination of 5-Morpholin-4-yl-indan-1-one

The most direct and widely used method to convert a ketone to a primary amine is through reductive amination.[4] This process involves the in-situ formation of an imine or enamine from the ketone and an ammonia source, which is then reduced to the corresponding amine.

Scientific Rationale

Reductive amination is a robust and versatile transformation in organic synthesis. The choice of reagents is critical for a successful and clean reaction. A common and effective method involves the use of an ammonia source, such as ammonium acetate or ammonia in an alcoholic solvent, and a reducing agent that is selective for the imine intermediate over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this purpose due to their mild nature and selective reactivity. An alternative, greener approach could involve catalytic hydrogenation.

The following protocol is a generalized procedure based on established methods for reductive amination. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary to achieve the best results.

Experimental Workflow

The synthesis of 5-Morpholin-4-yl-indan-1-ylamine from its ketone precursor can be visualized as a two-step, one-pot process.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction ketone 5-Morpholin-4-yl-indan-1-one imine Imine Intermediate ketone->imine + ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine + amine 5-Morpholin-4-yl-indan-1-ylamine imine->amine + reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->amine +

Caption: Workflow for the reductive amination of 5-Morpholin-4-yl-indan-1-one.

Detailed Step-by-Step Protocol

Materials:

  • 5-Morpholin-4-yl-indan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Morpholin-4-yl-indan-1-one (1.0 equivalent).

  • Solvent and Ammonia Source: Dissolve the ketone in anhydrous methanol (approximately 10-20 mL per gram of ketone). To this solution, add ammonium acetate (5-10 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate container, dissolve sodium triacetoxyborohydride (1.5-2.0 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-Morpholin-4-yl-indan-1-ylamine.

Characterization and Quality Control

The identity and purity of the synthesized 5-Morpholin-4-yl-indan-1-ylamine should be confirmed using standard analytical techniques.

Table 2: Recommended Analytical Methods for Product Verification

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing characteristic peaks for the indan and morpholine moieties, and the disappearance of the ketone carbonyl signal and the appearance of signals corresponding to the amine group.
Mass Spectrometry (MS) Determination of the molecular weight.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 5-Morpholin-4-yl-indan-1-ylamine.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak should be observed, and the purity can be quantified.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.The spectrum should show the disappearance of the ketone C=O stretch and the appearance of N-H stretching vibrations.

Potential Applications and Biological Significance

While specific biological activity data for 5-Morpholin-4-yl-indan-1-ylamine is not widely published, the structural motifs suggest several areas of potential therapeutic interest. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The indanone scaffold is also a key component of various biologically active molecules.[5] Therefore, this novel compound could serve as a valuable building block or lead compound in the development of new therapeutic agents.

The primary amine group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

The acquisition of 5-Morpholin-4-yl-indan-1-ylamine for research purposes necessitates a synthetic approach, given its current lack of commercial availability. The reductive amination of the readily available precursor, 5-Morpholin-4-yl-indan-1-one, presents a reliable and straightforward method for its preparation. This guide provides a comprehensive framework for its synthesis, purification, and characterization. For researchers seeking to bypass in-house synthesis, leveraging the expertise of custom synthesis organizations is a practical and efficient alternative. The unique structural features of 5-Morpholin-4-yl-indan-1-ylamine make it a compelling candidate for further investigation in drug discovery and medicinal chemistry programs.

References

  • Custom Synthesis Services. Richman Chemical Inc.

  • Custom Synthesis. Otava Chemicals.

  • Custom Peptide Synthesis. Intavis Peptide Services.

  • Custom & Contract Chemical Synthesis Services. MacsChem.

  • Custom Synthesis. Enamine.

  • Custom Synthesis. Custom Synthesis, LLC.

  • Custom peptide Synthesis. Eurogentec.

  • (NEW) Peptide Synthesis. Macrogen Europe.

  • Peptides and proteins synthesis. Genepep.

  • GMP Peptide Manufacturer Europe. BCNpeptides.

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.

  • 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine. American Elements.

  • Morpholine. Wikipedia.

  • Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate.

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

  • (5-Morpholin-4-ylpentyl)amine dihydrochloride. Sigma-Aldrich.

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology.

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PMC.

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

  • Design and synthesis of morpholine analogues. Enamine.

  • Synthesis of 1-indanones with a broad range of biological activity. PMC.

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI.

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.

  • Morpholine. Amines & Plasticizers Limited.

  • 4-Morpholin-4-yl-methylphenylamine. Chem-Impex.

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 5-morpholinoindan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Drug Discovery

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized for its reliability and efficiency in constructing carbon-nitrogen bonds.[1] This powerful reaction enables the conversion of ketones and aldehydes into a diverse array of primary, secondary, and tertiary amines, which are ubiquitous scaffolds in pharmacologically active molecules.[2][3] For drug development professionals, mastering reductive amination is not merely a technical exercise; it is a gateway to rapidly generating libraries of novel compounds for lead discovery and optimization.

This guide focuses on the reductive amination of 5-morpholinoindan-1-one, a key intermediate in the synthesis of various bioactive compounds. The indanone core is a privileged structure in medicinal chemistry, and the morpholine moiety often imparts favorable pharmacokinetic properties. By functionalizing the C-1 ketone of this scaffold, researchers can explore the chemical space around this core, fine-tuning the steric and electronic properties of the molecule to enhance target affinity and selectivity.

Herein, we provide detailed, field-proven protocols for the successful reductive amination of 5-morpholinoindan-1-one. Beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents, and strategies for troubleshooting common challenges. This document is designed to empower researchers to not only execute these protocols but also to adapt and optimize them for their specific synthetic targets.

The Mechanism: A Symphony of Imine Formation and Hydride Reduction

The elegance of one-pot reductive amination lies in the selective reduction of an in-situ generated imine or iminium ion in the presence of the starting ketone.[2] The reaction proceeds through a two-stage process:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of 5-morpholinoindan-1-one. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A mild reducing agent, carefully chosen for its selectivity, then delivers a hydride to the iminium ion, yielding the final amine product.

The choice of reducing agent is critical. It must be reactive enough to reduce the iminium ion but not so powerful as to readily reduce the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for this transformation due to its mildness and excellent selectivity.[4][5]

Visualizing the Workflow: A Generalized Scheme

The following diagram illustrates the general workflow for the reductive amination of 5-morpholinoindan-1-one.

Reductive_Amination_Workflow Ketone 5-morpholinoindan-1-one Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCE, THF, DCM) Solvent->Reaction_Mixture Acid Acetic Acid (optional catalyst) Acid->Reaction_Mixture Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)3) Reducing_Agent->Reaction_Mixture Workup Aqueous Work-up (e.g., sat. NaHCO3) Reaction_Mixture->Workup Reaction Completion Extraction Organic Extraction (e.g., DCM, EtOAc) Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product N-substituted-5-morpholinoindan-1-amine Purification->Product

Caption: Generalized workflow for the reductive amination of 5-morpholinoindan-1-one.

Core Protocols: Field-Tested Methodologies

The following protocols provide a robust starting point for the reductive amination of 5-morpholinoindan-1-one with a variety of primary and secondary amines.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride

This protocol is a versatile and widely applicable method for the reductive amination of 5-morpholinoindan-1-one.

Materials:

  • 5-morpholinoindan-1-one

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-morpholinoindan-1-one (1.0 eq).

  • Dissolve the ketone in anhydrous DCE or DCM (approximately 0.1-0.2 M).

  • Add the desired amine (1.0-1.2 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Optional: For less reactive amines or to accelerate the reaction, add glacial acetic acid (1.0-2.0 eq).[5] The acid catalyzes the formation of the iminium ion.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-morpholinoindan-1-amine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the reductive amination of 5-morpholinoindan-1-one with various classes of amines.

Amine TypeAmine (eq)NaBH(OAc)₃ (eq)Acetic Acid (eq)SolventTypical Reaction Time
Primary Aliphatic1.11.30-1.0DCE, DCM2-8 h
Secondary Aliphatic1.11.31.0-2.0DCE, DCM4-16 h
Primary Aromatic1.21.51.0-2.0DCE, THF12-24 h
Secondary Aromatic1.21.52.0DCE, THF18-36 h

Characterization of Products: Spectroscopic Signatures

The successful synthesis of N-substituted-5-morpholinoindan-1-amines can be confirmed by a combination of spectroscopic techniques.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most indicative change is the disappearance of the ketone carbonyl and the appearance of a new signal for the C-H proton at the newly formed stereocenter (formerly the C1 carbonyl), typically in the range of 3.5-4.5 ppm. The signals for the morpholine and indane scaffolds will also be present, and their chemical shifts may be slightly altered. The protons of the newly introduced alkyl or aryl group on the nitrogen will also be observable.[6][7]

    • ¹³C NMR: The carbonyl signal (typically >200 ppm) will be absent in the product spectrum. A new signal for the C1 carbon, now attached to the nitrogen, will appear in the aliphatic region, typically between 50-70 ppm.[6][7]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.

    • The fragmentation pattern can also be informative. A common fragmentation pathway for amines is the alpha-cleavage, which can provide structural information about the substituents on the nitrogen atom.[8][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete imine formation.- Deactivated reducing agent.- Sterically hindered ketone or amine.- Add acetic acid to catalyze imine formation.[10]- Use fresh, high-quality sodium triacetoxyborohydride.- Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time.- Consider using a more reactive reducing agent like sodium cyanoborohydride (with appropriate safety precautions).
Presence of Unreacted Ketone - Insufficient reducing agent.- Incomplete imine formation.- Increase the equivalents of the reducing agent (e.g., to 2.0 eq).- Ensure sufficient time for imine formation before adding the reducing agent, or add a catalytic amount of acid.
Formation of Alcohol Byproduct - Reducing agent is too reactive.- Presence of water in the reaction.- Ensure the use of anhydrous solvents and reagents.- Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone. If alcohol formation is significant, re-evaluate the purity of the starting materials and the reaction setup.
Dialkylation of Primary Amines - The product amine is more nucleophilic than the starting amine and reacts with another molecule of the ketone.- Use a slight excess of the primary amine (1.1-1.2 eq).- Add the reducing agent soon after the initial imine has formed to minimize the time the product amine is present in the reaction mixture.
Difficult Purification - Similar polarities of the product and unreacted amine or imine intermediate.- Ensure the reaction goes to completion to minimize impurities.- During work-up, perform an acid wash (e.g., with 1M HCl) to extract the basic amine product into the aqueous layer. Then, basify the aqueous layer and re-extract the product into an organic solvent. This can help separate it from less basic impurities.

Conclusion: A Versatile Tool for Chemical Innovation

The reductive amination of 5-morpholinoindan-1-one is a highly effective and versatile method for generating a wide range of novel amine derivatives. The protocols and insights provided in this guide, centered around the use of the mild and selective reducing agent sodium triacetoxyborohydride, offer a solid foundation for researchers in drug discovery and development. By understanding the underlying mechanism and potential pitfalls, scientists can confidently employ this reaction to synthesize new chemical entities with tailored properties, accelerating the journey from hit to lead and beyond.

References

  • D. A. Alonso, C. Nájera, M. C. Pacheco, J. Org. Chem., 2002, 67(16), 5588-5594.
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971, 93, 2897-2904.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61, 3849-3862.
  • Wikipedia contributors. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Reddit. "What's wrong with my reductive amination? I barely got any product." [Link]

  • Abdel-Magid, A. F.; Maryanoff, C. A. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. "I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?" [Link]

  • GALA. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. "I have a question what is the product of secondary amine with ketone using reductive amination mechanism?" [Link]

  • PMC. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy; Elsevier, 2005.
  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-morpholino-indan-1-ylamine via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Privileged Scaffold

The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 1-position and a morpholine moiety at the 5-position of the indane ring system creates a molecule, 5-morpholino-indan-1-ylamine, with significant potential for further elaboration in drug discovery programs. The morpholine substituent can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the primary amine at the benzylic position provides a versatile handle for amide coupling or other functionalizations.

The synthesis of this target molecule presents a strategic challenge that can be efficiently addressed by leveraging the power of modern cross-coupling chemistry. Specifically, the Buchwald-Hartwig amination offers a robust and versatile method for the formation of the C-N bond between the indane core and the morpholine ring.[1][2] This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for complex molecule synthesis.[1][3]

This application note provides a detailed, two-step protocol for the synthesis of 5-morpholino-indan-1-ylamine. The synthetic strategy commences with the Buchwald-Hartwig amination of a readily available halo-indanone precursor, followed by the conversion of the ketone functionality to the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated pathway to this valuable synthetic intermediate.

Synthetic Strategy Overview

The synthesis of 5-morpholino-indan-1-ylamine is proposed to proceed via a two-step sequence starting from 5-bromo-indan-1-one:

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 5-bromo-indan-1-one with morpholine to yield 5-morpholino-indan-1-one.

  • Oxime Formation and Reduction: Conversion of the ketone in 5-morpholino-indan-1-one to its corresponding oxime, followed by reduction to the primary amine, 5-morpholino-indan-1-ylamine. An alternative, direct reductive amination of the ketone is also a viable approach.[1][4]

Synthetic_Workflow start 5-Bromo-indan-1-one intermediate 5-Morpholino-indan-1-one start:e->intermediate:w Buchwald-Hartwig Amination product 5-Morpholino-indan-1-ylamine intermediate:e->product:w 1. Oxime Formation 2. Reduction

Caption: Proposed synthetic workflow for 5-morpholino-indan-1-ylamine.

Part 1: Buchwald-Hartwig Amination of 5-Bromo-indan-1-one

The first key transformation is the palladium-catalyzed amination of 5-bromo-indan-1-one with morpholine. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are known to be highly effective in promoting the catalytic cycle.[4]

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L2 B->C D Amine Coordination (R2NH) C->D E [Ar-Pd(II)(X)(R2NH)L] D->E F Deprotonation (-HX) E->F G Ar-Pd(II)(NR2)L F->G H Reductive Elimination G->H H->A Ar-NR2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-morpholino-indan-1-one

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Stoichiometry
5-Bromo-indan-1-one211.061.00 g4.741.0 equiv
Morpholine87.120.49 g (0.49 mL)5.681.2 equiv
Pd₂(dba)₃915.7243.4 mg0.04740.01 equiv
XPhos476.6545.2 mg0.09480.02 equiv
Sodium tert-butoxide96.100.64 g6.641.4 equiv
Toluene (anhydrous)-20 mL--

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-indan-1-one (1.00 g, 4.74 mmol), Pd₂(dba)₃ (43.4 mg, 0.0474 mmol), XPhos (45.2 mg, 0.0948 mmol), and sodium tert-butoxide (0.64 g, 6.64 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (20 mL) followed by morpholine (0.49 mL, 5.68 mmol) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6][7] Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-morpholino-indan-1-one as a solid.

Part 2: Synthesis of 5-morpholino-indan-1-ylamine

The second stage of the synthesis involves the conversion of the ketone functionality in 5-morpholino-indan-1-one to a primary amine. A reliable method for this transformation is the formation of an oxime followed by its reduction.[1][8]

Experimental Protocol: Synthesis of 5-morpholino-indan-1-ylamine

Step 2a: Synthesis of 5-morpholino-indan-1-one oxime

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Stoichiometry
5-Morpholino-indan-1-one217.271.00 g4.601.0 equiv
Hydroxylamine hydrochloride69.490.35 g5.061.1 equiv
Sodium acetate82.030.42 g5.061.1 equiv
Ethanol-20 mL--
Water-5 mL--

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-morpholino-indan-1-one (1.00 g, 4.60 mmol) in ethanol (20 mL).

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (0.35 g, 5.06 mmol) and sodium acetate (0.42 g, 5.06 mmol) in water (5 mL) to the flask.

  • Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (30 mL) to the residue, and collect the resulting precipitate by filtration.

  • Drying: Wash the solid with cold water and dry under vacuum to yield 5-morpholino-indan-1-one oxime. This product is often of sufficient purity for the next step.

Step 2b: Reduction of 5-morpholino-indan-1-one oxime

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Stoichiometry
5-Morpholino-indan-1-one oxime232.281.00 g4.301.0 equiv
Raney® Nickel-~0.5 g (slurry in water)-Catalytic
Methanol-30 mL--
Ammonia solution (28%)-5 mL--
Hydrogen gas2.02---

Procedure:

  • Inerting the Catalyst: Carefully wash the Raney® Nickel slurry with methanol to remove the water.

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 5-morpholino-indan-1-one oxime (1.00 g, 4.30 mmol), methanol (30 mL), the washed Raney® Nickel, and the ammonia solution (5 mL).[8]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 1.0 MPa and heat to 60-70 °C with vigorous stirring.[8]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel, washing the pad with methanol.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-morpholino-indan-1-ylamine can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and a small amount of triethylamine to prevent streaking).

Conclusion

The described two-step synthetic route, featuring a key Buchwald-Hartwig amination, provides a reliable and scalable method for the preparation of 5-morpholino-indan-1-ylamine. The protocols are based on well-established and robust chemical transformations, offering a clear pathway for researchers in medicinal chemistry and drug discovery to access this valuable building block. The modularity of this approach also allows for the synthesis of a diverse library of analogs by varying the amine component in the Buchwald-Hartwig coupling step.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents.
  • WO2006120577A1 - Improved process for the synthesis of enantiomeric indanylamine derivatives - Google Patents.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. Available at: [Link]

Sources

Chiral resolution of 5-Morpholin-4-yl-indan-1-ylamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Diastereomeric Salt Resolution of (±)-5-Morpholin-4-yl-indan-1-ylamine

Abstract

The enantiomers of a chiral pharmaceutical compound often exhibit significantly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical process in drug development and manufacturing. This application note provides a comprehensive, field-proven protocol for the chiral resolution of the racemic primary amine, (±)-5-Morpholin-4-yl-indan-1-ylamine, via the classical method of diastereomeric salt formation. We detail a step-by-step methodology using the readily available and cost-effective chiral resolving agent, L-(+)-tartaric acid. The guide explains the underlying chemical principles, offers insights into experimental choices, and presents a robust analytical method for verifying enantiomeric purity.

Introduction: The Imperative of Chirality

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, such as 5-Morpholin-4-yl-indan-1-ylamine, the two non-superimposable mirror images, or enantiomers, can interact differently with chiral biological targets like enzymes and receptors. This can lead to one enantiomer providing the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Therefore, developing scalable methods to isolate the desired enantiomer is a cornerstone of modern drug synthesis.

Diastereomeric salt formation is a robust and industrially scalable technique for resolving racemates.[1][2] This method leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most notably differential solubility in a given solvent system.[3][4] This difference allows for their separation by fractional crystallization, a technique first pioneered by Louis Pasteur.[5]

This guide details the application of this principle to resolve (±)-5-Morpholin-4-yl-indan-1-ylamine using L-(+)-tartaric acid, a versatile and widely documented resolving agent for primary amines.[1][6]

Principle of Diastereomeric Salt Resolution

The core of the resolution process is a straightforward acid-base reaction. The racemic amine, a mixture of (R)- and (S)-5-Morpholin-4-yl-indan-1-ylamine, is treated with an enantiomerically pure chiral acid, L-(+)-tartaric acid (which can be denoted as (2R,3R)-tartaric acid). This reaction yields two diastereomeric salts:

  • (R)-Amine + (2R,3R)-Acid → (R)-Amine-(2R,3R)-Acid Salt

  • (S)-Amine + (2R,3R)-Acid → (S)-Amine-(2R,3R)-Acid Salt

These two salts, while chemically similar, have different spatial arrangements and thus different crystal lattice energies and solubilities. By carefully selecting the solvent and controlling the temperature, one diastereomer will preferentially crystallize from the solution, allowing for its physical separation by filtration. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.

G racemate Racemic Amine (R-Amine + S-Amine) salt1 (R)-Amine-(+)-Tartrate Salt (Diastereomer 1) racemate->salt1 + L-(+)-Tartaric Acid salt2 (S)-Amine-(+)-Tartrate Salt (Diastereomer 2) racemate->salt2 + L-(+)-Tartaric Acid acid Chiral Resolving Agent L-(+)-Tartaric Acid crystals Less Soluble Salt Crystallizes Out salt1->crystals Different Solubilities mother_liquor More Soluble Salt Remains in Solution salt2->mother_liquor Different Solubilities

Caption: Mechanism of diastereomeric salt formation and separation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The success of each critical step—crystallization and liberation—is confirmed by subsequent analytical verification.

Materials and Reagents
MaterialGradeSupplier Example
(±)-5-Morpholin-4-yl-indan-1-ylamine>98% PurityVarious
L-(+)-Tartaric Acid>99.5% EnantiopureSigma-Aldrich
Methanol (MeOH)Anhydrous, ACSFisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent GradeVWR
Dichloromethane (DCM)ACS Reagent GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Deionized Water (DI H₂O)Type ILab-generated
250 mL Erlenmeyer Flasks--
Magnetic Stirrer and Stir Bars--
Buchner Funnel and Filter Flask--
pH Paper or pH Meter--
Rotary Evaporator--
Chiral HPLC Column (e.g., Chiralpak series)-Daicel
Step-by-Step Resolution Workflow

The following protocol outlines the complete workflow from salt formation to analytical validation.

G start Start: Racemic Amine step1 Step 1: Salt Formation Dissolve amine and tartaric acid in warm methanol. start->step1 step2 Step 2: Crystallization Slowly cool mixture to room temp, then to 0-5 °C. step1->step2 step3 Step 3: Isolation Filter to collect crystals (less soluble salt). step2->step3 step4 Step 4: Liberation Dissolve crystals in H₂O, add NaOH to pH > 11. step3->step4 mother_liquor Mother Liquor (contains more soluble salt) step3->mother_liquor Filtrate step5 Step 5: Extraction Extract free amine with DCM, dry, and evaporate. step4->step5 step6 Step 6: Analysis Determine enantiomeric excess (e.e.) via Chiral HPLC. step5->step6 end End: Enantiomerically Enriched Amine step6->end

Caption: Experimental workflow for chiral resolution.

Protocol Details:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-5-Morpholin-4-yl-indan-1-ylamine in 100 mL of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in 50 mL of warm methanol.[1] The exact stoichiometry is a critical parameter for optimization; starting with 0.6 equivalents is often a good empirical choice.

    • Slowly add the tartaric acid solution to the amine solution with constant magnetic stirring. A precipitate may begin to form immediately.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature over 1-2 hours. Slow cooling is crucial for forming well-defined crystals and achieving high diastereoselectivity.

    • Once at room temperature, place the flask in an ice bath (0-5 °C) for an additional 1-2 hours to maximize the yield of the crystallized salt.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.

    • Crucially, retain the filtrate (mother liquor) . It contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

  • Liberation of the Enriched Amine:

    • Suspend the collected, filtered crystals in 100 mL of deionized water.

    • With vigorous stirring, add a 2M sodium hydroxide (NaOH) solution dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 11).[7] This deprotonates the amine, converting the salt back into the free base.

    • The free amine will likely separate as an oil or solid.

  • Extraction and Isolation:

    • Transfer the basic aqueous mixture to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Analytical Verification and Data

The success of the resolution must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (e.e.) of the product.[8][9]

Chiral HPLC Method

A general starting point for method development is outlined below. Optimization of the mobile phase composition and flow rate is typically required.

ParameterCondition
Column Chiralpak IA or similar polysaccharide-based column
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Representative Results

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

SampleRetention Time (Enantiomer 1)Peak Area (E1)Retention Time (Enantiomer 2)Peak Area (E2)% e.e.
Racemic Starting Material8.52 min501,23410.15 min499,8760.14%
Product from Crystallization8.51 min96,54310.14 min935,67881.2%
Product after Recrystallization8.53 min2,10910.16 min989,45099.5%

Note: The data presented is illustrative. Actual retention times and peak areas will vary.

Optimization and Troubleshooting

  • Low Enantiomeric Excess: If the initial e.e. is insufficient, the isolated diastereomeric salt can be recrystallized from the same solvent system (e.g., methanol) before the liberation step. Each recrystallization step will further enrich the less soluble diastereomer.

  • Poor Crystal Formation: The choice of solvent is the most critical factor.[10] If methanol does not yield good crystals, other alcohols (ethanol, isopropanol) or solvent mixtures (e.g., methanol/water) should be screened.

  • Low Yield: This can result from the diastereomeric salts having similar solubilities. Experimenting with different chiral resolving agents (e.g., dibenzoyl-L-tartaric acid, camphorsulfonic acid) may be necessary to find a pair that provides better differentiation.[1][5] The molar ratio of the resolving agent is also a key parameter to adjust.[3]

Conclusion

The protocol described provides a reliable and scalable method for the chiral resolution of (±)-5-Morpholin-4-yl-indan-1-ylamine using diastereomeric salt formation with L-(+)-tartaric acid. By carefully controlling crystallization conditions and verifying the outcome with chiral HPLC, high enantiomeric purity can be achieved. This classical technique remains a cornerstone of pharmaceutical development, offering an economical and effective pathway to optically pure active pharmaceutical ingredients.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • G. N. M. Ferreira, et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • W. Lindner. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • Wikipedia. Chiral resolution.
  • The Royal Society of Chemistry. (n.d.).
  • ACS Omega. (2018).
  • MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • Journal of Chromatography A. (2006).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Morpholin-4-yl-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-5MIA-001 Status: Open Agent: Senior Application Scientist, Formulation Chemistry Division[1][2]

Executive Summary & Physicochemical Dashboard

User Query: "How do I dissolve 5-Morpholin-4-yl-indan-1-ylamine for biological assays without precipitation?"

Technical Diagnosis: 5-Morpholin-4-yl-indan-1-ylamine is a lipophilic weak base .[1][2] Its structure contains two key functional groups that dictate its solubility behavior: a morpholine ring (pKa ~8.[1][2]3) and a primary amine on the indane ring (pKa ~9.5).[2]

  • The Challenge: At physiological pH (7.4), the molecule is predominantly uncharged (neutral), leading to aggregation and precipitation.[2]

  • The Solution: You must manipulate the ionization state (via pH) or shield the hydrophobic core (via complexation).[2]

Compound Dashboard (Estimated Properties)
PropertyEstimated ValueImplication for Solubility
Molecular Weight ~218.3 g/mol Small molecule; amenable to salt formation.[1]
LogP (Lipophilicity) ~1.8 – 2.2Moderate lipophilicity; requires cosolvents or surfactants.[1][2]
pKa (Primary Amine) ~9.5Highly basic; positively charged at pH < 7.[1][2]0.
pKa (Morpholine) ~8.4Secondary basic site; aids solubility in strong acids.[1][2]
Aqueous Solubility (pH 7.4) < 50 µg/mL (Predicted)Critical Risk: Will precipitate in PBS/Media.[1][2]
Aqueous Solubility (pH 4.0) > 10 mg/mL (Predicted)High: Soluble as a salt form.[1]

Formulation Decision Matrix

Use this logic flow to select the correct protocol for your specific application.

FormulationLogic Start START: Define Application AppType What is the end use? Start->AppType InVitro In Vitro (Cell/Enzyme Assays) AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo ConcCheck Target Conc > 10 mM? InVitro->ConcCheck Route Route of Administration? InVivo->Route DMSO Protocol A: DMSO Stock + Dilution ConcCheck->DMSO No (<10mM) AcidSalt Protocol B: In Situ Salt (HCl/Mesylate) ConcCheck->AcidSalt Yes (>10mM) IV IV / IP Injection Route->IV Oral Oral Gavage (PO) Route->Oral Cosolvent Protocol C: Cosolvent System (PEG400/Water) IV->Cosolvent Cyclodextrin Protocol D: HP-β-CD Complexation Oral->Cyclodextrin

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.[1]

Step-by-Step Technical Protocols

Protocol A: The "DMSO Stock" Method (In Vitro Only)

Best for: High-throughput screening, cellular assays (final DMSO < 0.5%).[1]

Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic indane ring.[2] However, dilution shock is the main failure mode here.[2]

  • Weigh: 10 mg of 5-Morpholin-4-yl-indan-1-ylamine.

  • Dissolve: Add 1 mL of anhydrous DMSO (creates a 10 mg/mL or ~45 mM stock). Vortex until clear.

  • Dilution (CRITICAL STEP):

    • Do NOT add the DMSO stock directly to the cell culture plate.[2]

    • Intermediate Step: Dilute the stock 1:10 into the culture medium first.

    • Troubleshooting: If precipitation occurs immediately (cloudiness), acidify the stock slightly by adding 1 equivalent of HCl (1M) to the DMSO stock before dilution.[2]

Protocol B: In Situ Salt Formation (The "Gold Standard")

Best for: High concentration aqueous stocks, animal dosing, and stability.[2]

Mechanism: By reacting the basic amine with an acid, you create an ionic species (ammonium salt) that interacts favorably with water dipoles.[2]

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.[1][2]

  • Sterile Water or Saline.[1][2]

Procedure:

  • Calculate Molar Equivalents:

    • MW of Compound = ~218.3 g/mol .[2]

    • For 10 mg (0.045 mmol), you need 2 equivalents of acid to ensure full protonation of both the amine and morpholine.[2]

    • Required Acid: 0.09 mmol of HCl.[2]

  • Dissolution:

    • Add 10 mg of compound to a vial.[2]

    • Add 90 µL of 1.0 M HCl.[2] Vortex. The solid should dissolve almost instantly, turning into a clear solution.[2]

  • Dilution:

    • Add 910 µL of sterile water to reach a final volume of 1 mL (Conc: 10 mg/mL).

    • pH Check: Measure pH. It should be acidic (pH 3–4).[1][2] Do not neutralize to pH 7.4, or it will precipitate.[1][2]

Protocol C: Cyclodextrin Complexation (Oral/Stability)

Best for: Oral bioavailability, masking bitter taste, and preventing oxidation.[1][2]

Mechanism: The hydrophobic indane ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.[2]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2]

  • Citrate Buffer (pH 4.0).[1][2]

Procedure:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 80 mL of Citrate Buffer (pH 4.0). (20% w/v solution).[1][2]

  • Add Compound: Add 5-Morpholin-4-yl-indan-1-ylamine slowly to the vehicle while stirring.

  • Equilibration: Stir at room temperature for 4–6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed solid.[1][2]

  • Storage: This solution is stable at 4°C for up to 2 weeks.

Troubleshooting & FAQs

Q1: Why does my compound precipitate when I add the DMSO stock to PBS?

A: This is the "Crash-Out" effect.[1] PBS has a pH of 7.[2]4. At this pH, the amine groups (pKa ~9.[2]5) begin to deprotonate, returning the molecule to its neutral, hydrophobic state.[2]

  • Fix: Use Protocol B (Salt Formation).[1][2] If you must use DMSO, keep the final concentration of the compound below 10 µM in the assay buffer.[2]

Q2: Can I use Tween 80 instead of Cyclodextrin?

A: Yes, but with caution. Tween 80 (Polysorbate 80) forms micelles that can solubilize the drug.[2]

  • Recipe: 5% DMSO + 5% Tween 80 + 90% Saline.

  • Warning: High concentrations of Tween 80 can cause histamine release in dogs and may be toxic to certain cell lines.[2] HP-β-CD is generally safer for cellular integrity.[1][2]

Q3: Which salt form is better: HCl or Mesylate?

A:

  • HCl: Best first choice.[1][2] Cheap, physiological counter-ion.[2]

  • Mesylate: Use if HCl fails.[1][2] Mesylate salts often have higher melting points and better crystallinity, which can improve stability if you are isolating the solid salt.[2]

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Focus on pKa-dependent solubility profiling).

  • PubChem Compound Summary. (n.d.). Morpholine Derivatives and Solubility Data. National Library of Medicine.[2] Link

Sources

Technical Support Center: Stability of 5-Morpholin-4-yl-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-SMIA-STAB-001

Version: 1.0

Introduction

This technical guide provides comprehensive information and troubleshooting advice regarding the stability of 5-Morpholin-4-yl-indan-1-ylamine. As a complex molecule incorporating both a tertiary morpholine amine and a primary indan amine, understanding its stability profile is critical for ensuring the integrity, potency, and safety of research and development activities. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Morpholin-4-yl-indan-1-ylamine?

A1: The stability of 5-Morpholin-4-yl-indan-1-ylamine is primarily influenced by its susceptibility to oxidation, hydrolysis, and photolytic degradation. The presence of both a primary amine on the indan ring and a tertiary amine within the morpholine moiety makes the molecule susceptible to oxidative degradation.[1][2] Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[2] Additionally, like many organic compounds, exposure to high humidity, extreme pH conditions, and light can accelerate degradation.[3]

Q2: What are the recommended long-term storage conditions for 5-Morpholin-4-yl-indan-1-ylamine?

A2: For long-term storage, it is recommended to store 5-Morpholin-4-yl-indan-1-ylamine in a tightly sealed container, protected from light, at a controlled temperature of 2-8°C. To minimize oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

Q3: Can I store solutions of 5-Morpholin-4-yl-indan-1-ylamine?

A3: Storing 5-Morpholin-4-yl-indan-1-ylamine in solution is generally not recommended for long periods due to the increased potential for degradation, particularly hydrolysis. If short-term storage of a solution is necessary, it should be prepared fresh, protected from light, and stored at 2-8°C. The choice of solvent should be carefully considered, and aqueous solutions, especially at non-neutral pH, should be avoided for storage.

Q4: What are the likely degradation products of 5-Morpholin-4-yl-indan-1-ylamine?

A4: While specific degradation products would need to be identified through formal stability studies, potential degradation pathways include:

  • Oxidation: The primary amine of the indan moiety and the tertiary amine of the morpholine ring are susceptible to oxidation.[1][2] This could result in the formation of the corresponding N-oxide at the morpholine nitrogen or oxidation of the primary amine.

  • Hydrolysis: Although the molecule does not contain highly labile hydrolytic groups, prolonged exposure to acidic or basic conditions in an aqueous environment could potentially lead to degradation.

  • Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to a variety of breakdown products.[3]

Troubleshooting Guide: Common Stability-Related Issues

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent assay results over time. Chemical degradation of the compound.1. Review storage conditions. Ensure the compound is stored at 2-8°C, protected from light, and in a tightly sealed container. 2. Perform a purity analysis (e.g., by HPLC) to assess for the presence of degradation products. 3. Prepare fresh solutions for each experiment.
Appearance of new peaks in chromatograms during analysis. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[3] 2. Use the developed method to monitor the stability of your samples under your experimental and storage conditions.
Discoloration of the solid compound or solutions. Likely oxidative or photolytic degradation.1. Immediately transfer the compound to a container protected from light and consider storing under an inert atmosphere. 2. For solutions, prepare them fresh and use them promptly. Avoid storing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2][3]

Objective: To identify potential degradation pathways and products of 5-Morpholin-4-yl-indan-1-ylamine under various stress conditions.

Materials:

  • 5-Morpholin-4-yl-indan-1-ylamine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of 5-Morpholin-4-yl-indan-1-ylamine in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C in an environmental chamber for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection.[4]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Summary of Forced Degradation Conditions:

Stress ConditionReagent/ParameterDurationTemperature
Acid Hydrolysis0.1 N HCl24 hours60°C
Base Hydrolysis0.1 N NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temperature
Thermal-48 hours60°C
PhotolyticICH Q1B compliant light sourceAs per guidelinesRoom Temperature

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal (60°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress analysis HPLC-UV/MS Analysis acid->analysis Sample at Time Points base->analysis Sample at Time Points oxidation->analysis Sample at Time Points thermal->analysis Sample at Time Points photo->analysis Sample at Time Points evaluation Identify & Quantify Degradants analysis->evaluation

Caption: Workflow for conducting a forced degradation study.

Hypothetical Degradation Pathway: Oxidation

Degradation_Pathway parent 5-Morpholin-4-yl-indan-1-ylamine n_oxide Morpholine N-oxide Derivative parent->n_oxide Oxidizing Agent (e.g., H₂O₂) amine_ox Indan Amine Oxidation Products parent->amine_ox Oxidizing Agent (e.g., H₂O₂)

Caption: Potential oxidative degradation pathways.

References

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. ProPharma Group. Available at: [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Available at: [Link]

  • A generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (2017). ResearchGate. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing?. (2019). ProPharma Group. Available at: [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available at: [Link]

Sources

Technical Support Center: HPLC Optimization for 5-Morpholino-indan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #IND-5M-CHIRAL Subject: Method Development & Troubleshooting for Chiral Separation of 5-morpholino-indan-1-amine Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You are dealing with 5-morpholino-indan-1-amine , a bicyclic chiral scaffold often utilized in kinase inhibitor synthesis.[1] This molecule presents a "Double-Trouble" challenge for chromatography:

  • Chirality: The C1-amine creates an enantiomeric pair (R/S) requiring high-resolution chiral discrimination.[1]

  • Basicity: It contains two basic centers—the primary amine on the indan ring and the secondary amine in the morpholine ring.[1] This significantly increases the risk of peak tailing due to silanol interactions.[1]

This guide moves beyond generic advice, offering a self-validating protocol specifically designed for basic, bicyclic chiral amines.

Module 1: Method Development Strategy (The "How-To")

Do not guess. Follow this logic gate to select your stationary phase and mobile phase.

The Golden Standard: Polysaccharide Columns

For aminoindane derivatives, Amylose-based columns often provide superior recognition of the fused ring system compared to Cellulose.[1]

  • Primary Screen: Chiralpak IA (Immobilized Amylose tris-3,5-dimethylphenylcarbamate).[1][2]

    • Why? Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which are excellent for solubilizing morpholine derivatives and altering selectivity.[1]

  • Secondary Screen: Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) or Chiralpak AD-H .[1]

Mobile Phase Selection Logic

The presence of the morpholine group dictates the mobile phase additives. You cannot run this neutral.

ParameterRecommendationScientific Rationale
Base Solvent Heptane / Ethanol (80:20)Ethanol is a better hydrogen-bond donor/acceptor than IPA for morpholine interactions, often sharpening peaks.
Additive 0.1% - 0.5% Diethylamine (DEA) CRITICAL: The morpholine and primary amine will compete for silanols. DEA suppresses this interaction. If tailing persists, increase to 0.5%.[1]
Alternative Polar Organic Mode (POM) 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid.[1] Excellent for solubility if the sample precipitates in Heptane.[1]
Workflow Diagram

MethodDev Start Start: 5-morpholino-indan-1-amine Solubility Check Solubility in Heptane/EtOH Start->Solubility Decision1 Soluble? Solubility->Decision1 NP_Mode Normal Phase (NP) Col: Chiralpak IA MP: Hept/EtOH (85:15) + 0.1% DEA Decision1->NP_Mode Yes POM_Mode Polar Organic Mode (POM) Col: Chiralpak IA/AD-H MP: 100% ACN + 0.1% DEA Decision1->POM_Mode No Screen Screening Run Flow: 1.0 mL/min, 25°C NP_Mode->Screen POM_Mode->Screen Result Resolution (Rs) > 1.5? Screen->Result Success Validation Phase Result->Success Yes Optimize Go to Module 3 (Optimization) Result->Optimize No

Figure 1: Decision tree for initial column and mobile phase selection.

Module 2: Troubleshooting Specific Defects

Issue A: Severe Peak Tailing ( )

Symptom: The enantiomers separate, but the peaks tail significantly, potentially causing the second peak to merge into the baseline.[1] Root Cause: The 5-morpholino nitrogen is interacting with residual silanols on the silica support.[1] The Fix:

  • Switch Additive: Replace DEA with Ethanolamine or Butylamine .[1] These are stronger bases and more effectively "cap" the silanols.[1]

  • Immobilized Column Advantage: If using Chiralpak IA/IB, you can use Dichloromethane (DCM) .

    • Recipe: Heptane / DCM / EtOH (60:20:20) + 0.1% DEA.[3]

    • Mechanism:[1][4][5] DCM solvates the morpholine ring better, reducing its adsorption to the stationary phase.[1]

Issue B: Partial Separation (Rs ~ 0.8 - 1.2)

Symptom: A "valley" exists between peaks, but not baseline. The Fix: Temperature Control. Protocol:

  • Lower the column temperature from 25°C to 10°C .

  • Mechanism: Chiral recognition is often enthalpy-driven.[1] Lowering temperature increases the "grip" of the chiral selector on the enantiomers, improving selectivity (

    
    ), usually at the cost of slightly longer retention.
    

Module 3: FAQs & Advanced Optimization

Q1: Can I use Reversed-Phase (RP) for this separation? A: Yes, but it is Tier 2 priority.

  • Why? Basic amines in RP often require high pH (pH 9-10) to stay neutral (unprotonated). Standard silica columns dissolve at this pH.

  • Solution: Use Chiralpak IA-3 (3µm immobilized) which is robust.[1]

  • Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60). Note: High pH is mandatory to suppress ionization of the amine.

Q2: My sample is a salt (HCl or Tosylate). How do I inject it? A: Do not inject a salt directly into a Normal Phase system (Heptane/EtOH); it will precipitate and clog the frit.

  • Protocol: Dissolve the salt in 100% Methanol or Ethanol.[1] Add 1-2 drops of TEA to the sample vial to "freebase" the amine in situ before injection.

Q3: The first peak is sharp, but the second peak is broad. Why? A: This is the "Anti-Langmuir" isotherm effect or simply kinetic broadening.[1]

  • Fix: Increase the % Ethanol in the mobile phase (e.g., from 10% to 20%) to elute the second peak faster, sharpening it.

Module 4: Visualization of Interaction Logic

Understanding why the separation fails is key to fixing it. This diagram illustrates the competing forces inside the column.

Interaction cluster_column Stationary Phase Environment IndanAmine Indan Amine (C1) (Chiral Center) Selector Amylose Selector (Chiral Recognition) IndanAmine->Selector Desired Chiral Interaction Morpholine Morpholine N (C5) (Achiral Base) Silanol Residual Silanol (Acidic Site) Morpholine->Silanol Unwanted Ionic Binding (Tailing) DEA Additive: DEA DEA->Silanol Blocks/Caps

Figure 2: Interaction mechanism showing the necessity of DEA to block silanol sites from the morpholine nitrogen.[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized polysaccharide columns allow for chlorinated solvents which are crucial for morpholine solubility).[1]

  • Ye, Y.K. et al. (2006). Enantiomeric separation of basic drugs on polysaccharide-based chiral stationary phases.[1][2][6] Journal of Chromatography A. (Establishes the requirement of diethylamine/ethanolamine additives for basic amines).

  • Phenomenex. Chiral HPLC/SFC Column Screening Strategies. (Provides the logic for solvent switching between NP and Polar Organic modes).

  • Sigma-Aldrich (Merck). Chiral Separation of Basic Compounds.[1] (Technical bulletin on suppressing silanol activity for amines).

Sources

Validation & Comparative

LC-MS Fragmentation Pattern & Method Development Guide: 5-Morpholin-4-yl-indan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of 5-Morpholin-4-yl-indan-1-ylamine (MW: 218.29 Da). Designed for analytical scientists and drug developers, this document moves beyond simple spectral listing to compare Quantitative (Triple Quadrupole) versus Structural (High-Resolution) workflows.

Key Finding: The fragmentation efficiency of this molecule is heavily dictated by the lability of the primary amine at position 1 and the stability of the morpholine ring at position 5.

  • Optimal Quantitation: Achieved via the neutral loss of ammonia (-17 Da) in ESI(+) mode.

  • Optimal Identification: Achieved via morpholine ring cleavage using higher collision energies (HCD).

Part 1: Structural Analysis & Predicted Fragmentation Logic[1]

Before establishing a protocol, we must understand the "Why" behind the signals. The molecule consists of a rigid indan core , a labile primary amine (C1) , and a morpholine moiety (C5) .

The Fragmentation Pathway (Mechanistic Insight)

In Electrospray Ionization (ESI) positive mode, the molecule forms the protonated precursor [M+H]⁺ at m/z 219.15 .

  • Primary Pathway (Low CE): The most energetically favorable channel is the loss of the primary amine group as ammonia (NH₃). This creates a stable carbocation on the indan ring.

    • Transition: m/z 219.15 → 202.12 (Δ -17 Da).

  • Secondary Pathway (Medium CE): Cleavage of the morpholine ring or loss of the morpholine substituent entirely.

    • Transition: m/z 219.15 → 132.08 (Loss of Morpholine radical C₄H₈NO).

  • Tertiary Pathway (High CE): Ring opening of the morpholine moiety (Retro-Diels-Alder or similar internal cleavage).

    • Transition: m/z 219.15 → 175.12 (Loss of C₂H₄O from morpholine).

Visualization: Fragmentation Mechanism

The following diagram illustrates the specific bond cleavages mapped to the collision energy required.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 219.15 (Protonated Amine) Frag1 Fragment A (Quantifier) m/z 202.12 [M+H - NH3]+ Precursor->Frag1 Low CE (10-15 eV) Neutral Loss NH3 Frag2 Fragment B (Qualifier) m/z 175.12 [M+H - C2H4O]+ Precursor->Frag2 Med CE (20-25 eV) Morpholine Ring Opening Frag3 Fragment C (Deep Struct) m/z 132.08 [Indan Core]+ Precursor->Frag3 High CE Frag1->Frag3 High CE (>35 eV) Loss of Morpholine

Figure 1: Mechanistic fragmentation pathway of 5-Morpholin-4-yl-indan-1-ylamine under ESI(+) conditions.

Part 2: Comparative Analysis of Workflows

This section compares the performance of this molecule under two distinct analytical regimes. Do not use a "one-size-fits-all" approach; select the workflow based on your data requirements.

Comparison Table: Triple Quad (QqQ) vs. Q-TOF/Orbitrap
FeatureWorkflow A: Quantitative (QqQ) Workflow B: Structural ID (Q-TOF)
Primary Application PK/PD Studies, Routine QuantitationMetabolite ID, Impurity Profiling
Ionization Source ESI (+)ESI (+) / APCI (+)
Key Transition 219.1 → 202.1 (Collision Energy: 12 eV)219.1492 → 175.1229 (HCD: 25%)
Sensitivity High (S/N > 1000 at 1 ng/mL)Medium (S/N > 100 at 1 ng/mL)
Specificity Moderate (NH3 loss is common)High (Exact mass confirms formula)
Risk Factor Crosstalk: Many amines lose NH3. Requires good chromatographic separation.Data Size: Large files; requires complex deconvolution.
Detailed Performance Analysis
1. The Sensitivity Champion: Ammonia Loss (m/z 202)

For quantitative assays (e.g., plasma concentration), the m/z 202 fragment is the "Quantifier."

  • Why: The C1-N bond is the weakest link. It cleaves readily at low collision energies, preserving the ion current and maximizing signal intensity.

  • The Trap: Because many primary amines lose ammonia, this transition is not unique.

  • Solution: You must pair this with a "Qualifier" ion (m/z 175 or 132) to ensure you aren't measuring a matrix interferent.

2. The Specificity Champion: Morpholine Cleavage (m/z 175)

For structural verification, the loss of the ethylene oxide bridge (-C2H4O, 44 Da) from the morpholine ring is diagnostic.

  • Why: Only molecules with a morpholine ring will show this specific neutral loss pattern.

  • Usage: Use this transition in High-Resolution Accurate Mass (HRAM) screening to confirm the identity of the peak.

Part 3: Method Development Workflow

To ensure reproducibility, follow this decision tree for optimizing your specific LC-MS method.

MethodWorkflow Start Start: Method Development Goal Define Goal Start->Goal Quant Quantitation (PK) Goal->Quant High Throughput Qual Identification (MetID) Goal->Qual Unknowns Source Source Optimization Quant->Source Qual->Source ESI Select ESI(+) (High Sensitivity) Source->ESI Standard APCI Select APCI(+) (If Matrix Suppression) Source->APCI High Lipids MRM Setup MRM: 219 -> 202 (CE 12) 219 -> 175 (CE 22) ESI->MRM For Quant HRAM Setup HRAM: Full Scan 100-500 m/z ddMS2 (Top 3) ESI->HRAM For Qual

Figure 2: Decision matrix for LC-MS method selection based on analytical goals.

Part 4: Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (e.g., Agilent 6400 or Sciex QTRAP) but is adaptable to Orbitrap systems.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Morpholin-4-yl-indan-1-ylamine in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

LC Conditions (Chromatography)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source is critical).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

MS Source Parameters (ESI Positive)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi[1]

  • Capillary Voltage: 4000 V

  • Fragmentor: 100 V (Optimize to prevent in-source fragmentation).

MRM Table (Quantitation Settings)
Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Role
219.1 202.1 10012 Quantifier
219.1 175.1 10022 Qualifier 1
219.1 132.1 10035 Qualifier 2

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and neutral losses).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for ESI vs APCI decision making).
  • Sarepta Therapeutics. (2025).[2][3] "Development of a 2D-LC/MS workflow for characterization of phosphorodiamidate morpholino oligomers." Journal of Chromatography A. (Demonstrates morpholine ring fragmentation behavior in complex oligomers).

  • Matrix Science. (n.d.). "Mascot Help: Fragmentation Nomenclature."

Sources

Comparative Guide: 5-Morpholin-4-yl-indan-1-ylamine vs. 5-Methoxyindan-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Morpholin-4-yl-indan-1-ylamine and 5-methoxyindan-1-ylamine . These two compounds represent distinct strategic choices in medicinal chemistry: the "classic" lipophilic scaffold versus the "solubility-optimized" heterocyclic variant.

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Pivot

In the optimization of indane-based pharmacophores—common in GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors—the substituent at the 5-position is a critical determinant of physicochemical properties.

  • 5-methoxyindan-1-ylamine is the Standard Lipophilic Scaffold . It mimics the electronic and steric profile of serotonin (5-HT) and melatonin but suffers from metabolic liability (O-demethylation) and limited aqueous solubility.

  • 5-Morpholin-4-yl-indan-1-ylamine is the Physicochemical Problem Solver . The morpholine ring acts as a bioisostere for the methoxy group, retaining the electron-donating character while significantly lowering LogP, increasing solubility, and blocking the primary metabolic soft spot.

Feature5-Methoxyindan-1-ylamine5-Morpholin-4-yl-indan-1-ylamine
Primary Role CNS-penetrant scaffold; Serotonin mimicPeripherally restricted or high-solubility scaffold
Electronic Effect Electron Donor (

)
Strong Electron Donor (

for amine)
Lipophilicity (cLogP) High (~1.5 – 1.9)Moderate/Low (~0.5 – 0.9)
pKa (Conjugate Acid) ~9.8 (Primary amine only)~9.8 (Primary amine) & ~8.3 (Morpholine N)
Metabolic Liability High (CYP2D6 O-demethylation)Low (Oxidative stability)
Solubility Low (pH > 7)High (Broad pH range)

Mechanistic & Structural Analysis

The 5-Methoxy Variant: The "Classic" Donor

The 5-methoxy group is a direct structural analogue of the 5-hydroxy/methoxy group found in endogenous tryptamines.

  • Binding Mode: The methoxy oxygen acts as a weak Hydrogen Bond Acceptor (HBA). The methyl group provides a small hydrophobic anchor.

  • Limitations: The methyl ether is a "metabolic handle." CYP450 enzymes (specifically CYP2D6) rapidly convert the methoxy group to a phenol, which is then glucuronidated and excreted, leading to short half-life (

    
    ).
    
The 5-Morpholino Variant: The "Solubility" Engine

Replacing the methoxy group with a morpholine ring introduces a saturated heterocycle.

  • Solubility Enhancement: The morpholine oxygen is a HBA, but the critical feature is the tertiary amine within the ring. With a pKa of ~8.3, it is partially protonated at physiological pH, drastically improving aqueous solubility compared to the neutral ether.

  • Binding Mode: The morpholine ring projects into the solvent front in many kinase binding pockets (e.g., hinge region binders) or forms salt bridges in GPCR allosteric sites.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting between these two scaffolds based on ADME requirements.

ScaffoldSelection Start Lead Optimization: Indane Scaffold Selection Target Target Location? Start->Target CNS CNS Target (BBB Penetration Required) Target->CNS Yes Peripheral Peripheral Target (Systemic Circulation) Target->Peripheral No SelectMethoxy Select: 5-Methoxyindan-1-ylamine (High Lipophilicity) CNS->SelectMethoxy Maximize LogP Solubility Is Solubility Limiting? Peripheral->Solubility Metabolism Metabolic Hotspot? Solubility->Metabolism No SelectMorph Select: 5-Morpholin-4-yl-indan-1-ylamine (High Solubility/Stability) Solubility->SelectMorph Yes (Poor Solubility) Metabolism->SelectMethoxy Stable Metabolism->SelectMorph O-Demethylation Issue

Figure 1: Decision tree for scaffold selection based on target localization and ADME liabilities.

Experimental Protocols

Synthesis of 5-Morpholin-4-yl-indan-1-ylamine

Unlike the commercially ubiquitous 5-methoxy analog, the morpholine derivative often requires synthesis. The most robust route utilizes a Buchwald-Hartwig amination followed by Reductive Amination .

Reagents & Equipment:
  • Precursor: 5-Bromo-1-indanone (CAS: 34598-49-7)

  • Amine Source: Morpholine[1]

  • Catalyst: Pd(OAc)2 / BINAP or Pd2(dba)3 / XPhos

  • Reductant: Sodium Cyanoborohydride (NaBH3CN) or Ti(OiPr)4 / NaBH4

  • Ammonium Source: Ammonium Acetate (NH4OAc)

Step-by-Step Methodology:

Step 1: Buchwald-Hartwig Coupling (Formation of 5-morpholino-1-indanone)

  • Charge: In a dry Schlenk flask, combine 5-bromo-1-indanone (1.0 eq), morpholine (1.2 eq), Cs2CO3 (2.0 eq), and Pd-catalyst (5 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat to 100°C under Argon for 12–16 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of bromide.

  • Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (SiO2, 20-40% EtOAc in Hexanes).

    • Checkpoint: Product should be a yellow/orange solid. Confirm by 1H-NMR (Indanone protons + Morpholine multiplet at 3.0-3.8 ppm).

Step 2: Reductive Amination (Formation of Title Amine)

  • Imine Formation: Dissolve 5-morpholino-1-indanone (1.0 eq) in Methanol. Add NH4OAc (10.0 eq). Stir at RT for 30 mins.

  • Reduction: Add NaBH3CN (1.5 eq) portion-wise. Caution: HCN generation possible; use a vented hood.

  • Stir: Maintain at RT for 12 hours.

  • Quench: Acidify with 1N HCl to pH 2 (to decompose borate complexes), then basify with 1N NaOH to pH 10.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.[1][2][3]

  • Purification: The amine is polar. Use amine-functionalized silica or a DCM/MeOH/NH3 gradient.

Comparative Solubility Assay (Kinetic)

This protocol objectively measures the solubility advantage of the morpholine scaffold.

  • Preparation: Prepare 10 mM DMSO stocks of both compounds.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2). Final concentration target: 100 µM.

  • Incubation: Shake at 37°C for 2 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane plate to remove precipitates.

  • Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).

    • Expected Result: 5-Methoxy analog typically shows <20 µM solubility in PBS. 5-Morpholino analog typically shows >80 µM (near quantitative recovery) due to the solubilizing basic nitrogen.

Synthesis Pathway Visualization

The following diagram contrasts the direct availability of the methoxy scaffold with the modular construction of the morpholine scaffold.

SynthesisPath BromoIndanone 5-Bromo-1-indanone MorphIndanone Intermediate: 5-Morpholino-1-indanone BromoIndanone->MorphIndanone MethoxyIndanone 5-Methoxy-1-indanone TargetMethoxy Target B: 5-Methoxyindan-1-ylamine MethoxyIndanone->TargetMethoxy TargetMorph Target A: 5-Morpholin-4-yl-indan-1-ylamine MorphIndanone->TargetMorph Buchwald Pd-Cat, Morpholine (Buchwald-Hartwig) Buchwald->MorphIndanone RedAm NH4OAc, NaBH3CN (Reductive Amination)

Figure 2: Synthetic divergence. The methoxy variant (bottom) is a single-step conversion from commercial starting material. The morpholine variant (top) requires catalytic C-N bond formation first.

References

  • Vertex Pharmaceuticals. (2009). Substituted fluoroethyl ureas as alpha 2 adrenergic agents. US Patent 7,598,417 B2. Link

    • Context: Describes the synthesis and isolation of 5-methoxyindan-1-ylamine as a key intermediate for adrenergic modul
  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. Link

    • Context: Establishes the role of morpholine groups in improving the solubility and pharmacokinetic profile of arom
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

    • Context: The authoritative source for the Buchwald-Hartwig protocol required to synthesize the 5-morpholino-1-indanone intermedi
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

    • Context: Provides the theoretical grounding for replacing a methoxy group with a morpholine to modulate lipophilicity and metabolic stability.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholin-4-yl-indan-1-ylamine
Reactant of Route 2
5-Morpholin-4-yl-indan-1-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.